Methyl 4-oxohept-5-enoate
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Overview
Description
Methyl 4-oxohept-5-enoate: is an organic compound with the molecular formula C8H12O3. It is a methyl ester derivative of 4-oxohept-5-enoic acid. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure, which includes both a ketone and an alkene functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-oxohept-5-enoate can be synthesized through several methods. One common approach involves the reaction of 4-oxohept-5-enoic acid with methanol in the presence of an acid catalyst. This esterification reaction typically requires refluxing the reactants to achieve a high yield of the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the esterification reaction, and the product can be purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-oxohept-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of methyl 4-hydroxyhept-5-enoate.
Substitution: The alkene group in the compound can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products:
Oxidation: Formation of 4-oxohept-5-enoic acid.
Reduction: Formation of methyl 4-hydroxyhept-5-enoate.
Substitution: Formation of halogenated derivatives such as methyl 4-bromohept-5-enoate.
Scientific Research Applications
Chemistry: Methyl 4-oxohept-5-enoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a range of chemical reactions, making it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound can be used as a model compound to study enzyme-catalyzed reactions involving esters and ketones. It may also serve as a precursor for the synthesis of bioactive molecules with potential medicinal properties .
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals. Its reactivity and functional groups make it a versatile building block for the synthesis of complex molecules used in various industrial applications .
Mechanism of Action
The mechanism of action of methyl 4-oxohept-5-enoate involves its interaction with specific molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The ketone group can participate in nucleophilic addition reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Methyl 5-oxohept-6-enoate: Similar structure but with a different position of the ketone group.
Ethyl 4-oxohept-5-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-hydroxyhept-5-enoate: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness: Methyl 4-oxohept-5-enoate is unique due to the specific positioning of its functional groups, which allows it to undergo a diverse range of chemical reactions. This makes it a valuable compound in synthetic organic chemistry and various research applications .
Properties
CAS No. |
101654-11-9 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 4-oxohept-5-enoate |
InChI |
InChI=1S/C8H12O3/c1-3-4-7(9)5-6-8(10)11-2/h3-4H,5-6H2,1-2H3 |
InChI Key |
XKVQXYLRYGRSST-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)CCC(=O)OC |
Origin of Product |
United States |
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